molecular formula C12H20ClNO2 B1479360 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2098087-27-3

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1479360
CAS No.: 2098087-27-3
M. Wt: 245.74 g/mol
InChI Key: RHPARBKFIHPWJN-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a chlorinated ketone derivative featuring a piperidine ring substituted with a cyclopropylmethyl group at position 3 and a hydroxyl group at position 4. The hydroxyl and cyclopropylmethyl groups may enhance solubility and metabolic stability compared to simpler aromatic analogs .

Properties

IUPAC Name

2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-8(13)12(16)14-5-4-11(15)10(7-14)6-9-2-3-9/h8-11,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPARBKFIHPWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C(C1)CC2CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Reduction Approach for Chiral Intermediates

A prominent method for preparing chiral intermediates related to 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is enzymatic ketoreduction. This method is exemplified by the preparation of (S)-2-chloro-1-(3-hydroxyphenyl) ethanol, a structurally related chiral alcohol intermediate, using ketoreductase enzymes.

Process Details:

Step Description Conditions Outcome
1 Substrate (alpha-chloro-3-hydroxyacetophenone) dissolved in isopropanol and phosphate buffer pH 7.2-7.8, 24-45 °C, 5-36 h Uniform stirring to ensure substrate dispersion
2 Addition of ketoreductase enzyme or engineered cells Enzyme concentration: 5-25 g/L or cells 20-90 g/L Enzymatic reduction of ketone to chiral alcohol
3 Reaction monitoring by TLC and HPLC Conversion rate ~99.5-99.7%, ee = 100% for S-form High stereoselectivity and yield
4 Post-reaction filtration and extraction Organic solvent extraction, drying over sodium sulfate Isolation of pure chiral alcohol

This enzymatic process has been demonstrated at various scales, from gram to kilogram quantities, maintaining excellent conversion and enantiomeric purity. The use of genetically engineered yeast or Escherichia coli expressing ketoreductase enhances efficiency and scalability.

Chemical Synthesis of Piperidinyl Derivatives

The coupling of the piperidinyl core with the chloropropanone moiety can be achieved through nucleophilic substitution and amide bond formation in multi-step organic synthesis.

Key points from synthetic routes of related piperidinyl compounds:

  • Piperidine derivatives are synthesized by alkylation of piperidine rings with appropriate alkyl halides or bromides.
  • Hydroxylation at the 4-position of the piperidine ring is introduced via selective oxidation or by using hydroxylated precursors.
  • The cyclopropylmethyl substituent is introduced by alkylation using cyclopropylmethyl halides.
  • The final coupling with 2-chloropropanone involves nucleophilic attack of the piperidinyl nitrogen on the carbonyl carbon of the chloropropanone, often under controlled pH and temperature to avoid side reactions.

Representative Preparation Scheme (Conceptual)

Step Reagents Conditions Purpose
1 3-(Cyclopropylmethyl)-4-hydroxypiperidine Starting material Piperidine core with substituents
2 2-Chloropropanone Base (e.g., potassium carbonate), solvent (ethanol/water) Nucleophilic substitution to form propanone linkage
3 Purification Extraction, drying, chromatography Obtain pure this compound

This general scheme aligns with methodologies used for similar piperidinyl derivatives where selective alkylation and coupling reactions are optimized for yield and stereochemistry.

Process Optimization and Scale-Up

  • Enzymatic catalysis offers high stereoselectivity, mild reaction conditions, and environmentally friendly processes.
  • Reaction parameters such as pH (7.2-7.8), temperature (24-45 °C), and solvent composition (water/isopropanol ratio ~1:1) are critical for enzyme activity and stability.
  • Cofactors like NADP+ or NADPH are required for enzymatic reduction, typically used in catalytic amounts (0.02-0.2 g/L).
  • Genetically engineered biocatalysts improve process efficiency and enable large-scale production with consistent quality.

Summary Table of Preparation Methods

Method Description Advantages Challenges Scale
Enzymatic Ketoreduction Use of ketoreductase enzymes to reduce chloroketone substrates to chiral alcohols High enantioselectivity (ee ~100%), mild conditions, scalable Requires enzyme production, cofactor recycling Gram to kilogram scale demonstrated
Chemical Alkylation and Coupling Nucleophilic substitution of piperidine nitrogen with chloropropanone Straightforward chemistry, adaptable to various derivatives Control of stereochemistry, possible side reactions Laboratory to pilot scale

Research Findings and Considerations

  • The enzymatic approach provides superior stereochemical control compared to purely chemical methods.
  • The use of genetically engineered microorganisms expressing ketoreductase enhances yields and reduces impurities.
  • Reaction monitoring by TLC and HPLC is essential for ensuring high conversion and product purity.
  • Optimization of solvent systems and reaction conditions is necessary to balance enzyme activity and substrate solubility.
  • The preparation of this compound benefits from integrating both enzymatic and chemical synthesis strategies to achieve the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorinated propanone moiety can be reduced to form a secondary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the chlorinated propanone results in secondary alcohols. Substitution reactions can produce a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related propan-1-one derivatives:

Compound Name Molecular Formula CAS Number Key Features Applications/Potential Risks
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one C12H19ClNO2* Not Available Piperidine ring with hydroxyl and cyclopropylmethyl groups; chlorinated ketone Potential CNS-targeting drug precursor; metabolic stability due to hydroxyl group
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one C12H13ClO 123989-29-7 Chlorophenyl and cyclopropyl groups; no heterocyclic ring Lipophilic intermediate; possible use in agrochemicals or fragrances
2-Chloro-1-(3-chlorophenyl)propan-1-one C9H7Cl2O 34841-41-3 Dichlorinated aromatic ketone Industrial solvent; high toxicity risk (requires strict handling precautions)
(E)-3-(4-(Benzyloxy)phenyl)-2-(substituted benzylidene)-1-(thiazolidin-3-yl)propan-1-one Varies Not Available Thiazolidin and benzylidene groups; antimicrobial activity Antimicrobial agent; microwave-assisted synthesis improves yield

*Estimated formula based on structural analysis.

Key Observations

  • Piperidine vs.
  • Halogenation : Dichlorinated compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one exhibit higher reactivity and toxicity, necessitating stringent safety protocols during handling .
  • Functional Groups : The hydroxyl group in the target compound may enhance hydrogen-bonding interactions, a feature absent in simpler analogs like 1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one, which relies on lipophilicity for bioactivity .

Research Findings and Implications

  • Toxicity Considerations: Structurally related compounds (e.g., WHO-evaluated Nos. This underscores the need for rigorous genotoxicity screening for the target compound.
  • Safety Protocols : Chlorinated ketones like 2-Chloro-1-(3-chlorophenyl)propan-1-one require precautions such as avoiding heat sources and ensuring proper ventilation, which likely apply to the target compound as well .

Notes

  • Data Limitations : Direct pharmacological or toxicological data for the target compound are unavailable. Predictions are based on structural analogs, necessitating further empirical studies.
  • Regulatory Considerations : Compounds with hydroxyl and cyclopropyl groups may face complex regulatory pathways due to metabolic byproducts, as seen in WHO evaluations of similar flavouring agents .
  • Future Directions : Comparative studies on antimicrobial activity (as demonstrated in thiazolidin derivatives) and crystallographic analysis (via tools like SHELXL ) could elucidate the target compound’s properties.

Biological Activity

Overview

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, a synthetic organic compound, has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound is characterized by a piperidine ring with a cyclopropylmethyl group and a hydroxyl group, along with a chlorinated propanone moiety. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
IUPAC Name2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Molecular FormulaC13H22ClNO2
Molecular Weight259.77 g/mol
CAS Number2098104-60-8

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in signaling pathways that can affect cell proliferation, apoptosis, and other critical cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary findings indicate that it may inhibit viral replication through interference with viral enzymes or host cell receptors, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Recent studies have investigated the anticancer effects of this compound. For instance, in vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma) cells. The compound showed dose-dependent inhibition of cell growth with IC50 values indicating significant potency.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : Various concentrations of the compound were applied to HeLa, BxPC-3, and RD cells. Cell viability was assessed using MTT assays.
    • Results : The compound exhibited IC50 values of approximately 10 µM for HeLa cells and 5 µM for BxPC-3 cells, indicating strong anticancer potential.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology : The disk diffusion method was employed to evaluate the inhibition zones.
    • Results : Significant inhibition was observed at concentrations as low as 50 µg/mL for both bacterial strains.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethanoneLowModerate
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoneLowLow

Q & A

Q. What are the recommended synthetic strategies for 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring introduction and hydroxyl group functionalization. Key steps may include:
  • Cyclopropane incorporation : Use of cyclopropane derivatives (e.g., cyclopropylmethyl halides) under nucleophilic substitution conditions.
  • Hydroxypiperidine activation : Protection/deprotection of the hydroxyl group to avoid side reactions during chlorination.
  • Chlorination : Employing reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions .
  • Catalytic systems : Lewis acids (e.g., AlCl₃) may enhance reaction efficiency.
    Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is critical for structural elucidation:
  • NMR : Identify piperidine ring protons (δ 3.0–4.0 ppm), cyclopropane protons (δ 0.5–1.5 ppm), and hydroxyl groups (broad singlet near δ 5.0 ppm).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches.
    High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures compound integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorination reagents).
  • Spill management : Neutralize acidic residues with sodium bicarbonate.
  • Waste disposal : Segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To resolve these:
  • Comparative studies : Test the compound alongside analogs (e.g., 2-(4-Chlorophenoxy)-1-[1,4'-bipiperidin]-1'-yl ethanone) under standardized assays (e.g., enzyme inhibition).
  • Purity validation : Use orthogonal methods (HPLC, LC-MS) to rule out impurities as confounding factors.
  • Structural dynamics : Perform molecular docking to assess binding mode consistency across studies .

Q. What experimental design (DoE) approaches optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Design of Experiments (DoE) with factorial or response surface methodologies can systematically optimize parameters:
  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading.
  • Response metrics : Yield, purity, reaction time.
  • Statistical modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables.
    Example: A Central Composite Design (CCD) reduced side-product formation by 30% in similar ketone syntheses .

Q. How can researchers investigate the interaction of this compound with cytochrome P450 enzymes?

  • Methodological Answer :
  • In vitro assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with LC-MS/MS to monitor metabolite formation.
  • Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
  • Computational modeling : Molecular dynamics simulations predict binding poses and metabolic sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

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